Cas no 69584-45-8 (methyl (1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylate)

Methyl (1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring a hydroxyl group and an ester functionality at the 1- and 3-positions, respectively. Its rigid cyclobutane ring and stereospecific configuration make it a valuable intermediate in organic synthesis, particularly for constructing complex pharmacophores or fine-tuning molecular properties. The presence of both polar (hydroxyl) and lipophilic (phenyl, ester) groups enhances its utility in medicinal chemistry, enabling derivatization for improved solubility or binding affinity. The defined stereochemistry ensures reproducibility in asymmetric synthesis, while the ester moiety allows further functionalization via hydrolysis or transesterification. This compound is well-suited for applications requiring precise spatial control in small-molecule design.
methyl (1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylate structure
69584-45-8 structure
Product Name:methyl (1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylate
CAS No:69584-45-8
MF:C12H14O3
MW:206.237763881683
MDL:MFCD30471290
CID:2194331
PubChem ID:53418992
Update Time:2025-06-07

methyl (1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-hydroxy-3-phenylcyclobutanecarboxylate
    • methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate
    • SB22484
    • 3alpha-Hydroxy-3beta-phenylcyclobutane-1alpha-carboxylic acid methyl ester
    • methyl (1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylate
    • EN300-1621785
    • Methyl cis-3-Hydroxy-3-phenylcyclobutanecarboxylate
    • F30723
    • XH0519
    • DB-114709
    • PS-16376
    • Methylcis-3-hydroxy-3-phenyl-cyclobutanecarboxylate
    • methyl cis-3-hydroxy-3-phenyl-cyclobutanecarboxylate
    • CS-0057100
    • SY321809
    • MFCD30471290
    • METHYL3-HYDROXY-3-PHENYLCYCLOBUTANECARBOXYLATE
    • trans-Methyl 3-hydroxy-3-phenylcyclobutanecarboxylate
    • DTXSID20697476
    • CS-0309576
    • Methyl cis-3-Hydroxy-3-phenylcyclobutane-1-carboxylate
    • 1803144-05-9
    • MFCD29059228
    • 69584-45-8
    • SCHEMBL16993537
    • MDL: MFCD30471290
    • Inchi: 1S/C12H14O3/c1-15-11(13)9-7-12(14,8-9)10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3
    • InChI Key: NIOCOUPGHASQHO-UHFFFAOYSA-N
    • SMILES: OC1(C2C=CC=CC=2)CC(C(=O)OC)C1

Computed Properties

  • Exact Mass: 206.094294304g/mol
  • Monoisotopic Mass: 206.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5
  • XLogP3: 1.2

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Additional information on methyl (1s,3s)-3-hydroxy-3-phenylcyclobutane-1-carboxylate

Introduction to Methyl (1S,3S)-3-Hydroxy-3-Phenylcyclobutane-1-Carboxylate (CAS No. 69584-45-8)

Methyl (1S,3S)-3-hydroxy-3-phenylcyclobutane-1-carboxylate, a compound with the chemical formula C13H14O3, is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its unique stereochemical configuration and structural properties make it a subject of significant interest in the field of organic chemistry and medicinal research. This article provides an in-depth exploration of the compound, its applications, and the latest advancements in its study.

The CAS number 69584-45-8 uniquely identifies this compound in chemical databases and literature. It belongs to the class of cyclobutane derivatives, which are known for their diverse biological activities and synthetic utility. The presence of both a hydroxyl group and a phenyl ring in its structure contributes to its complex reactivity and potential applications in drug development.

One of the most intriguing aspects of methyl (1S,3S)-3-hydroxy-3-phenylcyclobutane-1-carboxylate is its stereochemistry. The (1S,3S) configuration implies that the molecule has two chiral centers, which can significantly influence its biological activity. Stereoisomers with different configurations often exhibit distinct pharmacological properties, making the study of this compound particularly relevant in drug design.

In recent years, there has been growing interest in the use of cyclobutane derivatives as scaffolds for developing new therapeutic agents. The rigid cyclic structure of cyclobutane can enhance binding affinity and selectivity, which are crucial factors in drug design. Methyl (1S,3S)-3-hydroxy-3-phenylcyclobutane-1-carboxylate, with its specific stereochemical features, has been explored as a potential building block for more complex molecules.

Recent studies have highlighted the compound's potential in the development of neuroprotective agents. The cyclobutane ring and the hydroxyl group are particularly interesting from a pharmacological perspective. For instance, research has shown that derivatives of this compound can interact with specific enzymes and receptors involved in neurodegenerative diseases. This has prompted further investigation into its mechanism of action and potential therapeutic applications.

The synthesis of methyl (1S,3S)-3-hydroxy-3-phenylcyclobutane-1-carboxylate is another area of active research. Given its complex structure, efficient synthetic routes are essential for both laboratory-scale production and industrial applications. Advances in catalytic methods and asymmetric synthesis have enabled more streamlined production processes, making it feasible to explore its applications on a larger scale.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique structural features of cyclobutane derivatives make them suitable for developing novel polymers and materials with enhanced mechanical properties. Researchers are exploring ways to incorporate this compound into advanced materials that could have applications in electronics, coatings, and other industrial sectors.

The role of computational chemistry in studying methyl (1S,3S)-3-hydroxy-3-phenylcyclobutane-1-carboxylate cannot be overstated. Molecular modeling techniques have provided valuable insights into its interactions with biological targets and its potential pharmacological effects. These computational studies complement experimental approaches by predicting properties such as binding affinity and metabolic stability.

The future prospects for methyl (1S,3S)-3-hydroxy-3-phenylcyclobutane-1-carboxylate are promising. Ongoing research aims to expand its applications in drug development and materials science. As our understanding of its properties grows, so does the potential for innovative uses that could benefit society. Collaborative efforts between chemists, biologists, and material scientists will be crucial in realizing these possibilities.

In conclusion, methyl (1S,3S)-3-hydroxy-3-phenylcyclobutane-1-carboxylate is a fascinating compound with significant potential in various fields. Its unique structural features and stereochemistry make it a valuable tool for researchers exploring new pharmaceuticals and advanced materials. As scientific knowledge continues to evolve, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine and technology.

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